1-(2,6-dichlorobenzyl)-N-methoxy-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Description
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-N-methoxy-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c1-21-17-14(20)9-5-6-13(19)18(7-9)8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQRTDWQQUNLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,6-dichlorobenzyl)-N-methoxy-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound belongs to a class of pyridine derivatives characterized by a methoxy group and a dichlorobenzyl moiety. Its molecular formula is CHClNO.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing the pyridine structure have shown effectiveness against various bacterial strains. In one study, a related compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting enhanced efficacy against resistant strains .
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines have revealed that this compound can induce apoptosis in certain cancer cells. A study assessed the cytotoxic effects on L929 cells, showing that at specific concentrations (100 µM), the compound led to reduced cell viability compared to control groups .
Table 1: Cytotoxic Effects on L929 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 200 | 77 |
| 100 | 92 |
| 50 | 74 |
| 25 | 97 |
| 12 | 109 |
The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in cell proliferation and apoptosis. The presence of the methoxy group is believed to enhance lipophilicity, facilitating better membrane permeability and subsequent cellular uptake .
Study on Anticancer Properties
In a controlled study involving various cancer cell lines, including HeLa and A549, the compound was tested for its ability to inhibit cell growth. The results indicated a dose-dependent response where higher concentrations led to significant reductions in cell viability. Notably, at concentrations above 100 µM, some derivatives exhibited over 100% viability due to potential stimulation of metabolic pathways .
Table 2: Anticancer Activity Against HeLa Cells
| Dose/Compound | After 24 h (%) | After 48 h (%) |
|---|---|---|
| Compound A | 92 | 79 |
| Compound B | 104 | 75 |
| Compound C | 86 | 97 |
Discussion
The findings suggest that this compound possesses promising biological activities, particularly in antimicrobial and anticancer contexts. Its efficacy against resistant bacterial strains and its cytotoxic effects on cancer cells position it as a candidate for further pharmacological exploration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
- Structure : Differs at the 3-position, where a methyl ester replaces the N-methoxy carboxamide.
- Molecular Formula: C₁₄H₁₁Cl₂NO₃.
- Average Mass : 312.146 g/mol .
- The absence of the methoxy substituent may alter metabolic pathways (e.g., ester hydrolysis vs. carboxamide stability).
N-Allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Structure : Features an N-allyl carboxamide and an additional 5-chloro substituent on the pyridine ring.
- Molecular Formula : Likely C₁₆H₁₃Cl₃N₂O₂ (estimated from substituents).
- Key Differences :
Famoxadone
- Structure : 1-(4-Chlorobenzyl)-3-(2,6-dichlorobenzyl)-5-methyl-1,2,4,5-tetrahydroimidazo[1,2-a]pyridine-4-carboxylic acid.
- Molecular Formula : C₂₃H₂₀Cl₃N₃O₂.
- Key Differences: Contains an imidazopyridine core instead of a dihydropyridinone.
Table 1: Structural and Molecular Comparison
Research Findings and Functional Implications
- Synthetic Accessibility : The methyl ester analog () is more straightforward to synthesize due to esterification’s simplicity compared to carboxamide formation .
- Biological Activity: Famoxadone () demonstrates fungicidal activity, suggesting that dichlorobenzyl-pyridine hybrids may target mitochondrial electron transport chains.
- Metabolic Stability : The N-methoxy group in the target compound may resist hydrolysis better than the methyl ester or allyl groups, though this requires experimental validation .
Limitations and Knowledge Gaps
- No peer-reviewed studies directly compare the target compound’s physicochemical or pharmacological properties with its analogs.
- and lack accessible data (e.g., Javascript-dependent PubChem entries or synthesis protocols for complex ureido-indazol derivatives), limiting deeper analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
